molecular formula C23H27F3O6 B593246 11-keto Fluprostenol CAS No. 62145-07-7

11-keto Fluprostenol

Cat. No.: B593246
CAS No.: 62145-07-7
M. Wt: 456.5 g/mol
InChI Key: MDMHJAKZGBRYTF-KYUUVOLFSA-N
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Description

Mechanism of Action

Target of Action

11-keto Fluprostenol is a potent analog of prostaglandin F2α (PGF2α) and primarily interacts with the FP receptor . The FP receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

The compound acts by binding to the FP receptor, which is its primary target . This binding triggers a series of biochemical reactions that lead to the observed physiological effects. Additionally, this compound exhibits moderate binding to the CRTH2/DP2 receptor compared to prostaglandin D2 (PGD2) and essentially no activity at the DP1 receptor .

Biochemical Pathways

The binding of this compound to the FP receptor initiates a cascade of events in the G-protein-coupled receptor pathway . This leads to the activation of various downstream effects that contribute to the compound’s overall action.

Pharmacokinetics

It is known that the compound has structural modifications intended to give it a prolonged half-life and greater potency . These modifications likely influence its bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the FP receptor . By binding to this receptor, the compound can influence a variety of physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-keto Fluprostenol is synthesized by oxidizing fluprostenol at the C-11 position . The oxidation process involves the use of specific oxidizing agents under controlled conditions to ensure the selective formation of the keto group at the C-11 position.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient conversion of fluprostenol to this compound .

Biological Activity

11-keto Fluprostenol, an analog of prostaglandin D2 (PGD2), has garnered attention for its potential therapeutic applications due to its structural modifications that enhance potency and prolong its half-life. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exhibits its biological effects primarily through interactions with prostaglandin receptors. It is known to activate the FP receptor, which mediates various cellular responses including:

  • Inhibition of Endothelin-1 Contractility : In bovine trabecular meshwork strips, this compound demonstrated an ability to inhibit endothelin-1-induced contraction without affecting baseline tension .
  • Calcium Release : Activation of FP receptors leads to inositol phosphate accumulation and intracellular calcium release in human trabecular meshwork cells .

Efficacy in Glaucoma Treatment

A study conducted on the effects of topical prostaglandin analogs, including this compound, highlighted its efficacy in managing intraocular pressure (IOP) in patients with ocular hypertension (OHT) and primary open-angle glaucoma (POAG). The results indicated significant reductions in IOP over specified treatment durations .

Study Participants Treatment Duration IOP Reduction
Dinslage et al., 200430 OHT patientsQD × 14 days
Toris et al., 200726 POAG patientsQD × 17 days↓ (day and night)
Lim et al., 200830 ONT volunteersQD × 7 days

Cosmetic Applications

Recent studies have explored the use of 15-keto Fluprostenol isopropyl ester for cosmetic purposes, particularly in enhancing eyelash growth. A double-blind, vehicle-controlled study involving forty women demonstrated significant improvements in eyelash length and patient satisfaction compared to the control group .

  • Results Summary :
    • Group 1 (Treatment) : Average eyelash length increase of 1.633 mm.
    • Group 2 (Control) : Average increase of only 0.25 mm.
    • Patient Satisfaction : 80% reported less time spent on mascara application post-treatment.

Safety Profile

The safety profile of this compound has been evaluated across various studies. The majority reported minimal side effects, with only one patient experiencing mild discomfort during the cosmetic application study. This suggests a favorable safety margin for both therapeutic and cosmetic uses .

Case Studies

  • Topical Administration for Eyelash Growth :
    • A study involved women with idiopathic hypotrichosis who applied a gel containing 15-keto Fluprostenol. The results indicated substantial improvement in eyelash density and length after a treatment period .
  • Ocular Hypertension Management :
    • Clinical trials assessing the impact of topical prostaglandins on IOP showed that patients receiving treatments with analogs like this compound experienced notable reductions in IOP, supporting its use in glaucoma therapy .

Properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMHJAKZGBRYTF-KYUUVOLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102829
Record name (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62145-07-7
Record name (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62145-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: The study focuses on identifying potent DP2 receptor agonists. How does 11-keto Fluprostenol compare to the other PGD2 analogs in terms of DP2 receptor activation?

A1: The study found that this compound was less potent than several other PGD2 analogs in stimulating CD11b expression and actin polymerization, indicators of DP2 receptor activation in eosinophils. The rank order of potency was observed as follows: 15R-Methyl-Prostaglandin D2 > Prostaglandin D2 > 17-phenyl-18,19,20-trinor-Prostaglandin D2 > 15S-Methyl-Prostaglandin D2 ≈ 16,16-dimethyl-Prostaglandin D2 > this compound []. This suggests that while this compound can activate the DP2 receptor, it is not as potent as other tested analogs.

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